

Quantitative Analysis of TINUVIN-1130 in Polymers: A Comparative Guide to Analytical Methods

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Compound of Interest

Compound Name: TINUVIN-1130

CAS No.: 84268-33-7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of **TINUVIN-1130**, a widely used liquid hydroxyphenylbenzotriazole UV absorber, in various polymer matrices. The selection of an appropriate analytical technique is critical for quality control, regulatory compliance, and ensuring the long-term performance and safety of polymer products. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and compares their performance with methods for an alternative UV absorber, Chimassorb® 81.

Executive Summary

The quantification of **TINUVIN-1130** in polymers is essential for ensuring product quality and stability. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose. HPLC-UV offers a robust and widely accessible method for routine analysis, while GC-MS provides higher selectivity and sensitivity, particularly for complex matrices. The

choice of method often depends on the specific polymer, the required level of sensitivity, and the available instrumentation. This guide presents a comparative overview of these methods, including detailed protocols and performance data, to aid researchers in selecting the most suitable approach for their applications.

Analytical Methods for TINUVIN-1130 Quantification

The accurate quantification of **TINUVIN-1130** in a polymer first requires an efficient extraction of the analyte from the polymer matrix. This is typically achieved through solvent extraction, where the polymer is dissolved or swollen in a suitable solvent, allowing the UV absorber to be transferred into the liquid phase for subsequent analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of UV absorbers in polymers due to its robustness, reliability, and relatively lower cost compared to mass spectrometry-based methods. The method involves separating the components of the extracted sample on a chromatographic column followed by detection of the analyte based on its UV absorbance.

Experimental Protocol: HPLC-UV for **TINUVIN-1130** in Polyethylene

This protocol provides a general framework for the analysis of **TINUVIN-1130** in polyethylene. Method validation would be required for specific polymer grades and applications.

- Sample Preparation (Solvent Extraction):
 - Weigh approximately 1 gram of the polyethylene sample into a glass vial.
 - Add 10 mL of a suitable solvent such as dichloromethane or a mixture of cyclohexane and isopropanol.
 - Heat the mixture at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 2-4 hours) to facilitate the dissolution or swelling of the polymer and extraction of **TINUVIN-1130**.
 - Allow the solution to cool to room temperature.

- Precipitate the polymer by adding an anti-solvent like methanol.
- Filter the solution through a 0.45 μm PTFE syringe filter to remove any precipitated polymer.
- The resulting filtrate is the sample extract for HPLC analysis.
- Chromatographic Conditions:
 - HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
 - Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
 - Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 10 μL .
 - UV Detection: Wavelength set at the maximum absorbance of **TINUVIN-1130** (approximately 345 nm).
- Quantification:
 - Prepare a series of calibration standards of **TINUVIN-1130** in the extraction solvent.
 - Inject the standards and the sample extract into the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **TINUVIN-1130** in the sample extract from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of polymer additives, including **TINUVIN-1130**. This technique is particularly useful when dealing with complex sample matrices where co-eluting compounds might interfere with UV detection in HPLC.

Experimental Protocol: GC-MS for **TINUVIN-1130** in Polypropylene

This protocol outlines a general procedure for the GC-MS analysis of **TINUVIN-1130** in polypropylene.

- Sample Preparation (Solvent Extraction):
 - Follow a similar solvent extraction procedure as described for the HPLC-UV method, using a solvent that is compatible with GC analysis (e.g., dichloromethane).
 - After extraction and filtration, the solvent may need to be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for GC injection.
- GC-MS Conditions:
 - GC System: An Agilent 8890 GC System coupled to a 5977B MSD or equivalent.
 - Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 280°C.
 - Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
 - Injection Mode: Splitless.
 - MSD Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of **TINUVIN-1130**.
- Quantification:
 - Prepare calibration standards of **TINUVIN-1130** in the final reconstitution solvent.
 - Analyze the standards and the sample extract using the GC-MS system.
 - Create a calibration curve by plotting the peak area of a selected ion against the concentration.
 - Calculate the concentration of **TINUVIN-1130** in the sample.

Comparison with an Alternative UV Absorber: Chimassorb® 81

Chimassorb® 81, a benzophenone-type UV absorber, is often used in applications where moderate light stability is required.[1] It is a solid, in contrast to the liquid **TINUVIN-1130**.[2] The analytical approaches for Chimassorb® 81 are similar to those for **TINUVIN-1130**, primarily involving solvent extraction followed by chromatographic analysis.

A study on the behavior of Chimassorb® 81 in recycled agricultural films of low-density polyethylene (LDPE) and ethylene-vinyl acetate (EVA) copolymer optimized an extraction method for its quantification, though specific analytical parameters were not detailed.[3] Another multi-residue method using solid-phase extraction followed by UHPLC-MS/MS has been developed for the trace analysis of various polymer additives, including Chimassorb® 81, in pharmaceutical packaging.[4]

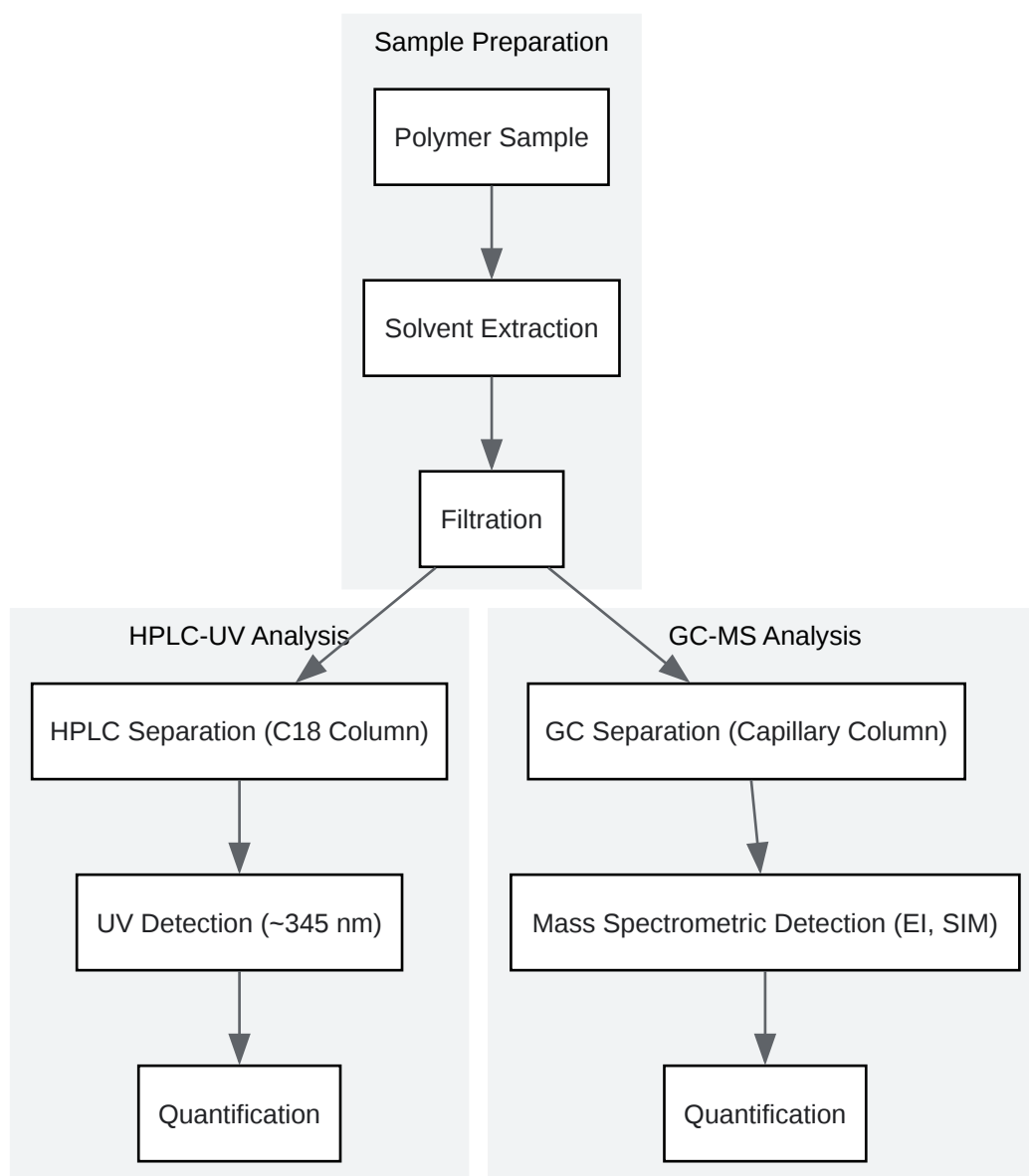
Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of UV absorbers in polymers. It is important to note that these values are indicative and can vary depending on the specific instrumentation, method parameters, and polymer matrix.

| Parameter | HPLC-UV | GC-MS |
|------------------|---|--|
| Selectivity | Moderate; can be affected by co-eluting compounds with similar UV absorbance. | High; mass spectrometric detection provides excellent selectivity based on mass-to-charge ratio. |
| Sensitivity | Good; typically in the low ppm ($\mu\text{g/g}$) range. | Excellent; can achieve sub-ppm (ng/g) detection limits, especially in SIM mode. |
| Linearity | Generally good over a wide concentration range (e.g., 0.1 - 100 $\mu\text{g/mL}$). | Excellent linearity over several orders of magnitude. |
| Precision (%RSD) | Typically < 5% for intra- and inter-day precision. | Typically < 10% for intra- and inter-day precision. |
| Recovery (%) | Dependent on the extraction efficiency from the polymer matrix, typically 80-110%. | Also dependent on extraction efficiency, with similar expected recovery ranges. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Can be automated for high-throughput analysis. | Can also be automated, but run times may be longer depending on the temperature program. |

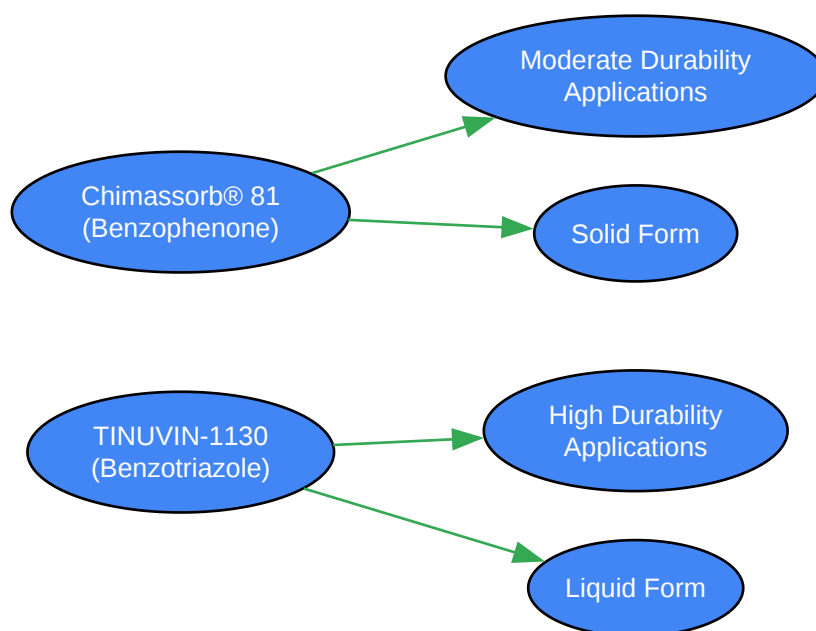
Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical processes described.



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Caption: Experimental workflow for **TINUVIN-1130** quantification.



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Caption: Comparison of **TINUVIN-1130** and Chimassorb® 81.

Conclusion

The selection of an appropriate analytical method for the quantification of **TINUVIN-1130** in polymers is a critical step in ensuring product quality and performance. HPLC-UV offers a robust and cost-effective solution for routine analysis, while GC-MS provides superior selectivity and sensitivity for more demanding applications or complex matrices. For comparative analysis against alternatives like Chimassorb® 81, a thorough understanding of the performance characteristics of each analytical method is essential. The detailed protocols and comparative data presented in this guide are intended to assist researchers and scientists in making informed decisions for their specific analytical needs. It is always recommended to perform in-house method validation to ensure the chosen method is fit for its intended purpose.

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